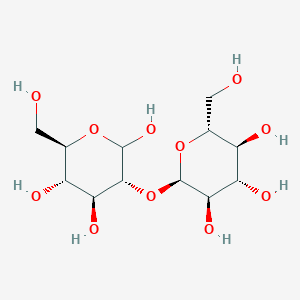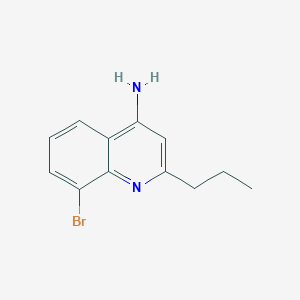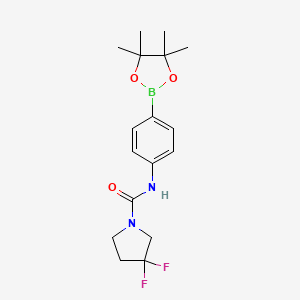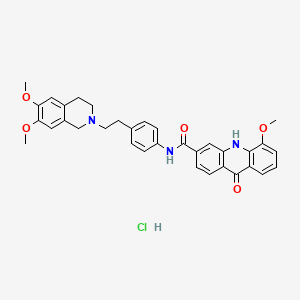
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines isoquinoline and acridine moieties, which are known for their biological activities and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The acridine moiety can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a carbonyl compound . The final coupling step to form the desired compound typically involves amide bond formation under mild conditions using coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acridine moiety can be reduced to form dihydroacridine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include quinones, dihydroacridine derivatives, and substituted aromatic compounds, which can further be utilized in various chemical transformations.
Scientific Research Applications
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and neuroprotective properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The isoquinoline and acridine moieties can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. Additionally, the compound may modulate signaling pathways by binding to specific receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Acridine derivatives: Widely studied for their anticancer and antimicrobial activities.
Uniqueness
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is unique due to its combination of isoquinoline and acridine moieties, which endows it with a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H34ClN3O5 |
|---|---|
Molecular Weight |
600.1 g/mol |
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-29-6-4-5-27-32(29)36-28-17-23(9-12-26(28)33(27)38)34(39)35-25-10-7-21(8-11-25)13-15-37-16-14-22-18-30(41-2)31(42-3)19-24(22)20-37;/h4-12,17-19H,13-16,20H2,1-3H3,(H,35,39)(H,36,38);1H |
InChI Key |
XXBNJTHAAWGIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
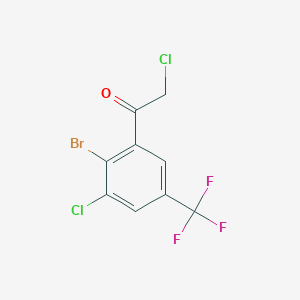
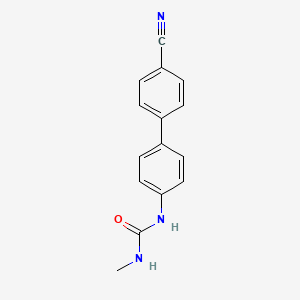
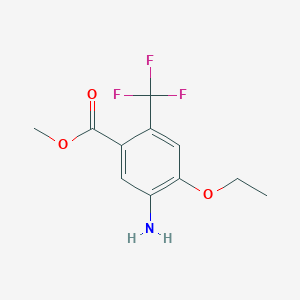

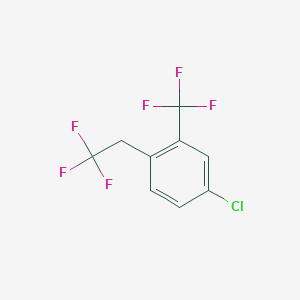
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)
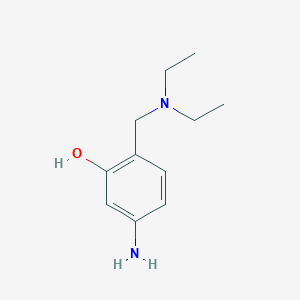
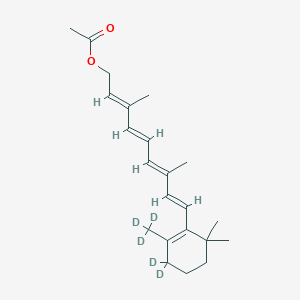
![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)
